1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
The compound “1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a methylsulfanyl (CH3-S-) substituent, and an ethanol (-CH2-CH2-OH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click chemistry reaction such as the Huisgen 1,3-dipolar cycloaddition . The methylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the ethanol group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, which is known to participate in various chemical reactions. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions, and the ethanol group could potentially undergo reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanol group could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(3-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-4-3-5-10(6-9)16-2/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSJJFXLDLMWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC(=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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